DL-谷氨酸

概述

描述

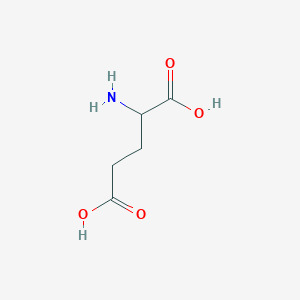

谷氨酸是一种α-氨基酸,几乎所有生物都用它来合成蛋白质。对人类来说,它是一种非必需营养素,这意味着人体可以自行合成足够的谷氨酸来满足其需求。 谷氨酸也是脊椎动物神经系统中最丰富的兴奋性神经递质,并且是 GABA 能神经元中抑制性 γ-氨基丁酸合成的前体 .

科学研究应用

谷氨酸在科学研究中具有广泛的应用:

化学: 它被用作合成各种化合物的构建块。

生物学: 它在细胞代谢和神经传递中起着至关重要的作用。

医学: 谷氨酸用于治疗低氯化氢血症和无氯化氢血症等疾病。它也用于肠外营养液。

作用机制

谷氨酸通过激活离子型和代谢型谷氨酸受体来发挥作用。离子型受体包括非 NMDA(AMPA 和海人藻酸)和 NMDA 受体。 游离谷氨酸不能以显著的量穿过血脑屏障;相反,它被转化为 L-谷氨酰胺,大脑利用它来作为燃料和蛋白质合成 .

生化分析

Biochemical Properties

DL-Glutamic acid interacts with a variety of enzymes, proteins, and other biomolecules. The terahertz (THz) absorption spectra of DL-Glutamic acid and its monohydrate at 0.5–3.0 THz have been measured, revealing that the THz characteristic peaks of these two amino acids are obviously different from each other . The THz characteristic peaks (<2.80 THz) of DL-Glutamic acid and its monohydrate come from the intermolecular interactions, and the other absorption peaks result from the combination of intermolecular and intramolecular interactions .

Cellular Effects

DL-Glutamic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also an important neurotransmitter that plays a key role in long-term potentiation and is important for learning and memory .

Molecular Mechanism

At the molecular level, DL-Glutamic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The precise mechanisms of these interactions are complex and involve a variety of biochemical processes .

Temporal Effects in Laboratory Settings

The effects of DL-Glutamic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Glutamic acid vary with different dosages in animal models. These effects include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DL-Glutamic acid is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

DL-Glutamic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of DL-Glutamic acid and any effects on its activity or function are complex and involve a variety of biochemical processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

谷氨酸可以通过多种方法合成。一种常见的方法是水解蛋白质,例如面筋,从而生成谷氨酸。另一种方法是使用谷氨酸棒状杆菌等微生物进行发酵过程。 该过程中的关键前体是 α-酮戊二酸,它是在三羧酸循环中形成的,然后通过与游离铵离子发生还原胺化反应转化为 L-谷氨酸 .

工业生产方法

谷氨酸的工业生产主要通过微生物发酵实现。该过程涉及使用葡萄糖或其他碳水化合物作为碳源,以及使用铵盐作为氮源。发酵条件,例如 pH 值、温度和氧气供应,经过优化以最大限度地提高谷氨酸的产量。 通过添加青霉素或脂肪酸衍生物等物质来增加微生物细胞的通透性,可以提高产量 .

化学反应分析

反应类型

谷氨酸会发生各种化学反应,包括:

氧化: 谷氨酸可以被氧化生成 α-酮戊二酸。

还原: 它可以被还原生成谷氨酸。

取代: 谷氨酸的氨基可以被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

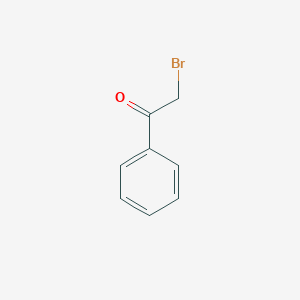

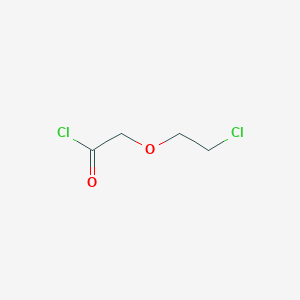

取代: 酰氯等试剂可用于取代反应。

主要产物

氧化: α-酮戊二酸

还原: 谷氨酸

取代: 根据所用试剂的不同,各种取代衍生物.

相似化合物的比较

类似化合物

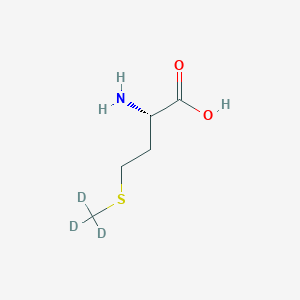

谷氨酰胺: 一种氨基酸,其侧链与谷氨酸相似,但具有酰胺基而不是羧酸基。

天冬氨酸: 另一种氨基酸,其结构相似,但其侧链中少了一个亚甲基。

独特性

谷氨酸的独特性在于它既是蛋白质的构建块,又是神经递质。 它可以作为 γ-氨基丁酸合成的前体,这也使它与其他氨基酸区别开来 .

属性

IUPAC Name |

(2S)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | glutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-46-6, Array | |

| Record name | Poly(L-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic Acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020659 | |

| Record name | L-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White crystals or crystalline powder, Solid; [Merck Index] Colorless or white solid; [JECFA], Solid, White free-flowing, crystalline powder; Yeasty, bread-like aroma | |

| Record name | L-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 175 °C | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sparingly soluble in water; practically insoluble in ethanol or ether, In water, 8570 mg/L at 25 °C, Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents., 8.57 mg/mL, Slight soluble in water and ether, Insoluble (in ethanol) | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTAMIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Glutamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.538 g/cu cm at 20 °C | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/, <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature. | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Orthorhombic plates from dilute alcohol | |

CAS No. |

56-86-0 | |

| Record name | L-Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic Acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KX376GY7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 °C (OECD Guideline 102 (Melting point / Melting Range)) | |

| Record name | Glutamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

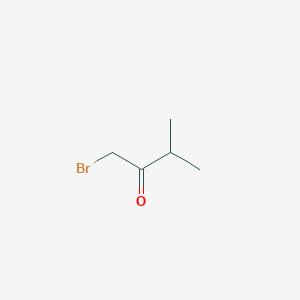

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

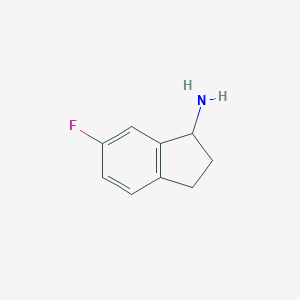

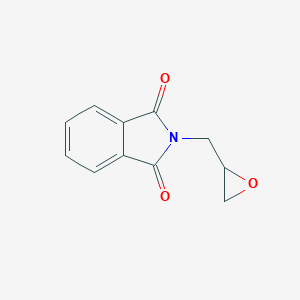

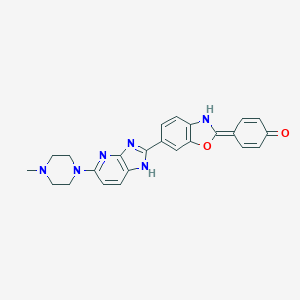

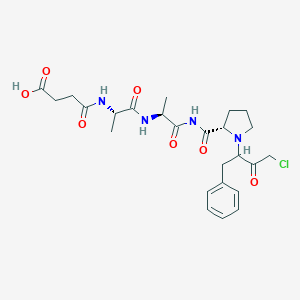

Feasible Synthetic Routes

A: DL-Glutamic acid, a racemic mixture of L- and D-glutamic acid, has the molecular formula C5H9NO4. Its molecular weight is 147.13 g/mol. Spectroscopically, it can be characterized using infrared (IR) spectroscopy. Importantly, DL-Glutamic acid exhibits polymorphism, meaning it can exist in different crystalline forms, each with unique IR spectra. []

A: DL-Glutamic acid's performance and applications hinge on its material compatibility and stability across different conditions. For instance, research has explored its use in self-assembled monolayers (SAMs) to control the polymorphism of chiral crystals. [] The stability of these SAMs under specific conditions dictates their effectiveness in controlling crystal formation. Additionally, the stability of DL-Glutamic acid in aqueous solutions at various pH levels influences its use in biological systems and drug delivery applications. [, ]

A: While DL-Glutamic acid itself isn't widely recognized for its direct catalytic properties, its derivatives, such as poly-γ-DL-glutamic acid (PGA), exhibit interesting characteristics. PGA produced by Bacillus subtilis is involved in the regulation of the bacterium's multicellular development. Studies indicate that the absence of PGA in B. subtilis leads to changes in the abundance of specific proteins, ultimately impacting biofilm formation and swarming motility. []

A: Density Functional Theory (DFT) calculations have been employed to predict the optical modes of DL-Glutamic acid and its monohydrate in the terahertz (THz) region. These calculations aid in understanding the origins of characteristic absorption peaks observed in THz time-domain spectroscopy (THz-TDS) experiments. Such studies contribute to the qualitative and quantitative analysis of DL-Glutamic acid and its monohydrate. []

A: The stability of DL-Glutamic acid is crucial for its various applications. For instance, in drug development, strategies to improve the stability and solubility of DL-Glutamic acid-based compounds are essential. Researchers have investigated the influence of different factors, including pH, solvents, temperature, and reaction time, on the racemization of L-glutamic acid to DL-glutamic acid. [] Understanding these factors aids in developing stable formulations of DL-Glutamic acid.

ANone: While the provided research doesn't explicitly address SHE regulations for DL-Glutamic acid, it's crucial to acknowledge that any chemical substance utilized in research or industrial settings necessitates responsible handling and adherence to relevant safety guidelines. Researchers and manufacturers must prioritize safe practices and comply with established regulations to minimize potential risks to human health and the environment.

A: Research on DL-Glutamic acid and its derivatives has a rich history, with milestones marking significant discoveries and applications. Early work focused on understanding its role as an amino acid and its involvement in biological processes. For instance, studies explored the uptake of radioactive amino acids, including DL-Glutamic acid, by germinating and dormant spores of Bacillus licheniformis. [] These early investigations laid the foundation for understanding amino acid metabolism and utilization in microorganisms.

A: Research on DL-Glutamic acid benefits from cross-disciplinary collaborations, bridging fields like chemistry, biology, materials science, and nanotechnology. For instance, its use in self-assembled monolayers (SAMs) for controlling crystal polymorphism exemplifies a synergy between chemistry and materials science. [] Similarly, investigating its role in bacterial virulence requires expertise in microbiology, immunology, and potentially drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![CYCLOPROPANECARBOXYLIC ACID, 1-[(ETHOXYCARBONYL)AMINO]-2,2-DIMETHYL-](/img/structure/B140006.png)